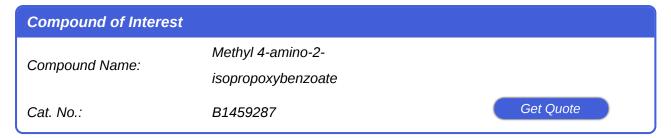


Methyl 4-amino-2-isopropoxybenzoate: A Key Intermediate in Organic Synthesis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Methyl 4-amino-2-isopropoxybenzoate**, a substituted aminobenzoic acid ester, is a valuable intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, comprising a reactive amino group, an electron-donating isopropoxy group, and a methyl ester, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role as a crucial intermediate for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-amino-2-isopropoxybenzoate** is presented below.



Property	Value
CAS Number	909563-22-0
Molecular Formula	C11H15NO3
Molecular Weight	209.24 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Solubility	Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted)

Synthesis of Methyl 4-amino-2-isopropoxybenzoate

While a direct, detailed experimental protocol for the synthesis of **Methyl 4-amino-2-isopropoxybenzoate** is not widely published in readily available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and information from related patent literature. A key precursor for this synthesis is 4-amino-2-hydroxy-3-isopropoxybenzoic acid. A Chinese patent (CN111559967B) outlines a method for the preparation of this acid, which can then be esterified to yield the desired methyl ester.

The overall synthetic strategy can be visualized as a multi-step process, likely starting from more readily available substituted nitrobenzene or aminobenzoic acid derivatives.



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Caption: A logical workflow for the synthesis of **Methyl 4-amino-2-isopropoxybenzoate**.

Experimental Protocol: Esterification of 4-amino-2-isopropoxybenzoic acid



The final step in the proposed synthesis is the esterification of the carboxylic acid precursor. A standard and widely used method for this transformation is the Fischer esterification.

Reaction:

4-amino-2-isopropoxybenzoic acid + Methanol --(H+ catalyst)--> **Methyl 4-amino-2-isopropoxybenzoate** + Water

Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-isopropoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.
- Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%), to the reaction mixture.
- Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure Methyl 4-amino-2-isopropoxybenzoate.

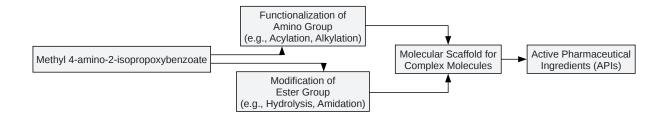


Parameter	Condition
Reactants	4-amino-2-isopropoxybenzoic acid, Methanol
Catalyst	Concentrated H ₂ SO ₄ or p-TsOH
Temperature	Reflux
Reaction Time	Monitored by TLC (typically several hours)
Workup	Neutralization, Extraction
Purification	Column Chromatography or Recrystallization

Role in Organic Synthesis and Drug Development

Substituted aminobenzoates are a well-established class of intermediates in the pharmaceutical industry. The presence of both an amino and an ester group allows for a variety of chemical transformations, making them ideal scaffolds for building more complex molecules with potential therapeutic properties.

The isopropoxy group in **Methyl 4-amino-2-isopropoxybenzoate** can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. The amino group serves as a key handle for further functionalization, such as amide bond formation, alkylation, or participation in cyclization reactions to construct heterocyclic systems, which are prevalent in many drug structures.



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Caption: Potential synthetic pathways from the core intermediate to active pharmaceutical ingredients.

While specific examples of marketed drugs derived directly from **Methyl 4-amino-2-isopropoxybenzoate** are not readily found in public literature, its structural motifs are present in various classes of therapeutic agents. This suggests its potential as a key intermediate in the discovery and development of new chemical entities.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **Methyl 4-amino-2-isopropoxybenzoate** is not widely available, predictions can be made based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR):

- Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
- Isopropoxy Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups.
- Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.
- Amino Group Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

- Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.
- Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm).
- Isopropoxy Group Carbons: Signals for the -CH- and -CH₃ carbons.
- Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.



IR (Infrared) Spectroscopy:

- N-H Stretch: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
- C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
- C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester and ether C-O bonds.
- Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 209.
Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and cleavage of the isopropoxy group.

Conclusion

Methyl 4-amino-2-isopropoxybenzoate is a promising organic synthesis intermediate with significant potential in the field of drug discovery and development. Its synthesis, while not yet extensively documented in peer-reviewed literature, can be achieved through logical and established synthetic transformations. The versatile functional groups present in the molecule provide a platform for the creation of diverse and complex molecular structures. This technical guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the synthetic utility and applications of this valuable building block. As the demand for novel therapeutics continues to grow, intermediates like **Methyl 4-amino-2-isopropoxybenzoate** will undoubtedly play a crucial role in the advancement of medicinal chemistry.

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